
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-5-ethoxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-5-ethoxybenzoic acid: is a compound that has garnered interest in various fields of scientific research. It is characterized by the presence of a piperidine ring substituted with a tert-butoxycarbonyl group and an ethoxybenzoic acid moiety. This compound is often utilized as a semi-flexible linker in the development of bifunctional molecules for targeted protein degradation, such as PROTACs (Proteolysis Targeting Chimeras).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-5-ethoxybenzoic acid typically involves multiple steps. One common approach includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced to the piperidine ring using tert-butyl chloroformate under basic conditions.
Coupling with Ethoxybenzoic Acid: The final step involves coupling the tert-butoxycarbonyl-protected piperidine with ethoxybenzoic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated synthesis equipment and large-scale reactors to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can be employed to remove the tert-butoxycarbonyl protecting group, yielding the free amine.
Substitution: The ethoxy group on the benzoic acid moiety can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like trifluoroacetic acid (TFA) or hydrogenation catalysts can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Free amine derivatives.
Substitution: Various substituted benzoic acid derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of bifunctional molecules for targeted protein degradation.
Biology:
- Utilized in the study of protein-protein interactions and cellular signaling pathways.
- Acts as a linker in the design of PROTACs for targeted protein degradation.
Medicine:
- Investigated for its potential in drug discovery and development, particularly in the design of novel therapeutics for cancer and other diseases.
Industry:
- Used in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-5-ethoxybenzoic acid primarily involves its role as a linker in bifunctional molecules such as PROTACs. These molecules function by bringing target proteins into proximity with E3 ubiquitin ligases, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The compound’s structure allows for the optimal orientation and flexibility required for effective ternary complex formation and target degradation.
Comparaison Avec Des Composés Similaires
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid: Similar structure but lacks the ethoxy group.
N-(tert-Butoxycarbonyl)-4-piperidone: Used in the synthesis of various organic compounds.
3-Amino-3-[1-(tert-butoxycarbonyl)piperidin-4-yl]propanoic acid: Another piperidine derivative with different functional groups.
Uniqueness:
- The presence of both the tert-butoxycarbonyl-protected piperidine and the ethoxybenzoic acid moiety makes 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-5-ethoxybenzoic acid unique. This combination provides the compound with specific properties that are advantageous in the design of bifunctional molecules for targeted protein degradation.
Propriétés
Formule moléculaire |
C19H27NO5 |
|---|---|
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
3-ethoxy-5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]benzoic acid |
InChI |
InChI=1S/C19H27NO5/c1-5-24-16-11-14(10-15(12-16)17(21)22)13-6-8-20(9-7-13)18(23)25-19(2,3)4/h10-13H,5-9H2,1-4H3,(H,21,22) |
Clé InChI |
WUSOWNQNCJPEEH-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=CC(=C1)C(=O)O)C2CCN(CC2)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


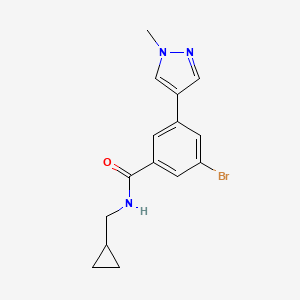
![Ethyl 3-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]acrylate](/img/structure/B13720765.png)

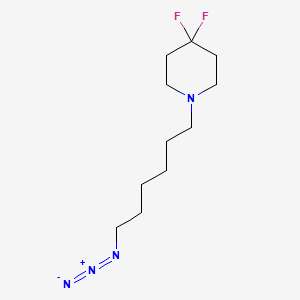
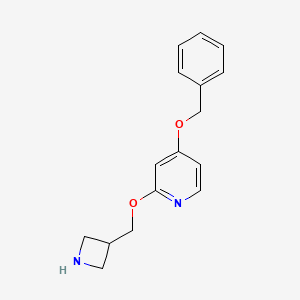
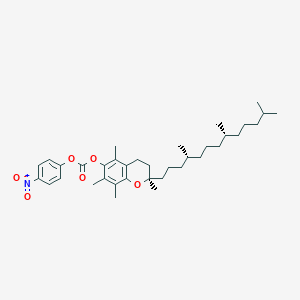
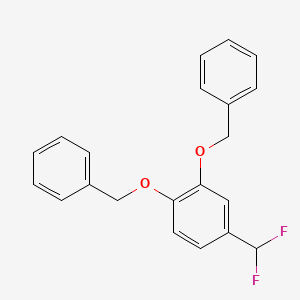
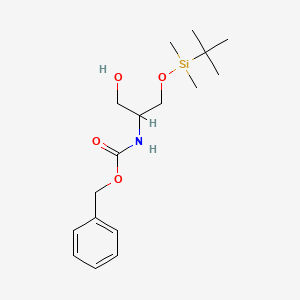
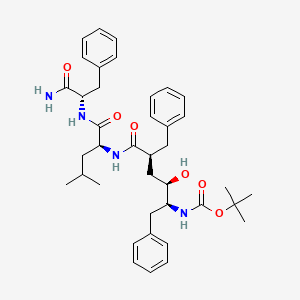


![Tert-butyl 4-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B13720831.png)


